![molecular formula C16H23ClN6O B2475208 N-(2-Amino-2-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride CAS No. 2418704-13-7](/img/structure/B2475208.png)
N-(2-Amino-2-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride
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Description
N-(2-Amino-2-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H23ClN6O and its molecular weight is 350.85. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Research on imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and related structures, has shown promising antitumor activities. Some of these compounds have progressed past preclinical testing stages, indicating their potential as antitumor drugs. The structural considerations of these compounds are relevant for the synthesis of new drugs with various biological properties (Iradyan et al., 2009).
Amino-tetrazoles: Tautomerism and Decomposition
Amino-tetrazoles, including 5-amino-tetrazole and 1,5-diamino-tetrazole, exhibit interesting tautomerism and decomposition behaviors. Understanding these behaviors is crucial for synthesizing compounds with desired isomeric forms and stability. This knowledge contributes to the development of compounds with specific biological or chemical properties (Zheng, 2009).
Tetrazole as a Pharmacophore in Medicinal Chemistry
Tetrazole moieties have been recognized for their broad-spectrum biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. The ability of tetrazole to replace the carboxyl group in drugs enhances lipophilicity and bioavailability while reducing side effects. This positions tetrazole-containing compounds as important pharmacophores in drug development, suggesting a potential application area for the compound (Patowary et al., 2021).
properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O.ClH/c17-14(13-7-3-1-4-8-13)11-18-15(23)16(9-5-2-6-10-16)22-12-19-20-21-22;/h1,3-4,7-8,12,14H,2,5-6,9-11,17H2,(H,18,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOODPQGZIJSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC(C2=CC=CC=C2)N)N3C=NN=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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